5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde
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Overview
Description
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2O. It is part of the pyrrolo[1,2-a]imidazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde typically involves the Marckwald reaction, starting from readily available aminocarbonyl compounds. This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities . The reaction conditions often involve the use of solid alumina and room temperature for the initial cross-coupling, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized derivatives
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-carbaldehyde: Another derivative with similar structural features but different functional groups.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride: A related compound with a carboxylic acid group instead of an aldehyde.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid: Another derivative with a carboxylic acid group at a different position.
Uniqueness
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde is unique due to its specific aldehyde functional group, which allows for a variety of chemical modifications and reactions. This makes it a versatile compound in synthetic chemistry and a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-5-6-1-3-9-4-2-8-7(6)9/h2,4-6H,1,3H2 |
InChI Key |
YXYKQJNZVOWALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2C1C=O |
Origin of Product |
United States |
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